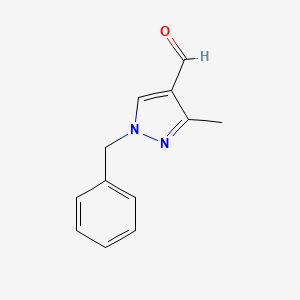

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

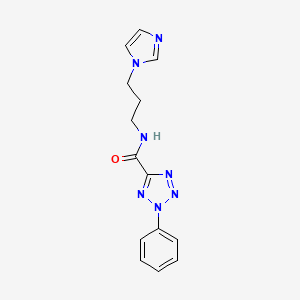

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the linear formula C12H12O1N2 . It is used in research, development, and production in the life science industry .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole ring, with a carbaldehyde group at the 4-position .Physical And Chemical Properties Analysis

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 200.24 . The InChI code is 1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 .Applications De Recherche Scientifique

Antioxidant and Anti-inflammatory Applications

The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has shown significant antioxidant and anti-inflammatory activities. These derivatives were synthesized through a series of chemical reactions, starting from substituted acetophenones condensed with hydrazides, followed by cyclization. The compounds exhibited potent antioxidant activity compared to standard antioxidants and showed significant anti-inflammatory activity in comparison to the standard drug diclofenac sodium (Bono Naga Sudha, N. Subbaiah, & Manchala Mahalakshmi, 2021).

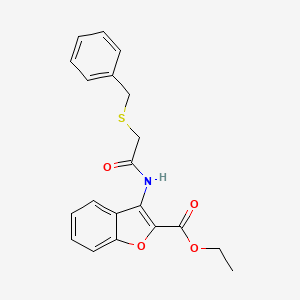

Synthesis of Novel Heterocycles

Research into 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles has been reported. These heterocycles were synthesized through facile reactions with various compounds, demonstrating the versatility of pyrazole-based compounds in creating new molecular structures with potential application in drug development (Mohammed A. Baashen, B. F. Abdel-Wahab, & G. El‐Hiti, 2017).

Antiproliferative Activity

A series of new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their benzimidazole derivatives were synthesized and evaluated for their potential antiproliferative activities against cancer cell lines. This research highlights the application of pyrazole-based compounds in the development of new anticancer agents (D. Ashok et al., 2020).

Green Chemistry Approaches

Studies on the synthesis of benzofuran pyrazole heterocycles using green chemistry approaches, such as microwave-assisted synthesis, have been reported. These studies focus on the development of environmentally friendly methods for synthesizing compounds with analgesic and anti-inflammatory activities, showcasing the potential of pyrazole derivatives in medicinal chemistry (R. Kenchappa & Y. Bodke, 2020).

Nonlinear Optical Properties

Pyrazole-based compounds have been investigated for their potential as nonlinear optical (NLO) materials. Research on pyrazole-based D-π-A derivatives has shown large Stokes shifts and solid-state emissions, indicating their usefulness in optical applications (Sandip K. Lanke & N. Sekar, 2016).

Antimicrobial Activity

The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown antimicrobial activity against a range of bacteria and fungi. This research underscores the application of pyrazole compounds in developing new antimicrobial agents (A. Hamed et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde are currently unknown This compound is a relatively new chemical entity and there is limited information available about its biological targets

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde are currently unknown . Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected. Future studies using techniques such as proteomics and metabolomics could help elucidate these pathways.

Result of Action

The molecular and cellular effects of 1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity

Propriétés

IUPAC Name |

1-benzyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRGCJKNIMOLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2842915.png)

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)